molecular formula C21H25FN6O3 B2427572 1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide CAS No. 893970-33-7

1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide

Cat. No. B2427572
CAS RN: 893970-33-7
M. Wt: 428.468
InChI Key: ALQDAGWCEIOMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide” is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach . They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperidine ring attached to a purine ring, which is further substituted with a fluorophenyl group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with biological targets.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For instance, imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and oxidations .

Scientific Research Applications

Synthesis and Utility in Polyamide Production

  • The compound is used in synthesizing polyamides, where derivatives like 2-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)methylsuccinic acid and 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid are synthesized via addition reactions and further processed to create polyamides with varying molecular weights. These polyamides are soluble in DMSO, formic acid, and water, depending on the specific diamines and solvents used (Hattori & Kinoshita, 1979).

Drug Discovery and Pharmacological Research

  • The compound has been identified as part of the structure of inhibitors of soluble epoxide hydrolase, suggesting its role in medicinal chemistry and drug discovery. It's part of a class of compounds where the triazine heterocycle is crucial for high potency and selectivity in targeting soluble epoxide hydrolase, impacting pharmacokinetics and oral exposure (Thalji et al., 2013).

Role in Behavioral and Neuropharmacological Studies

  • It's used in studying compulsive food consumption and other eating disorders. For instance, GSK1059865, a compound structurally similar to the given compound, is a selective Orexin-1 Receptor (OX1R) antagonist used to study binge eating behaviors in female rats, indicating the compound's potential in neuropharmacological research and treatment of eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

1-[[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O3/c1-25-19-17(20(30)26(2)21(25)31)28(11-14-5-3-4-6-15(14)22)16(24-19)12-27-9-7-13(8-10-27)18(23)29/h3-6,13H,7-12H2,1-2H3,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQDAGWCEIOMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-8-yl}methyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.